Abiraterone Acetate 5,6-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abiraterone Acetate 5,6-Epoxide is a derivative of Abiraterone Acetate, a well-known antiandrogen medication used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxide group at the 5,6-position, which may impart unique chemical and biological properties. Abiraterone Acetate itself is a selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), crucial in the biosynthesis of androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abiraterone Acetate 5,6-Epoxide typically involves the epoxidation of Abiraterone Acetate. One common method includes the reaction of Abiraterone Acetate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 5,6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The epoxide group can be reduced to form diols under specific conditions.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the epoxide to diols.
Substitution: Nucleophiles like amines or alcohols can open the epoxide ring under acidic or basic conditions.
Major Products:
Diols: Formed from the reduction of the epoxide group.
Substituted Products: Various products depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
Abiraterone Acetate 5,6-Epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of Abiraterone Acetate 5,6-Epoxide is similar to that of Abiraterone Acetate. It inhibits the enzyme cytochrome P450 17A1 (CYP17A1), which is involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of testosterone and other androgens, which are crucial for the growth of prostate cancer cells .
Comparison with Similar Compounds
Abiraterone Acetate: The parent compound, used widely in prostate cancer treatment.
Enzalutamide: Another antiandrogen used in prostate cancer therapy.
Bicalutamide: A non-steroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness: Abiraterone Acetate 5,6-Epoxide is unique due to the presence of the epoxide group, which may confer different chemical reactivity and biological activity compared to its parent compound and other similar antiandrogens .
Properties
CAS No. |
1868064-50-9 |
---|---|
Molecular Formula |
C26H33NO3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1S,2R,5S,7R,9S,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23-,24+,25+,26-/m0/s1 |
InChI Key |
HIXCRYBQWBGPEX-MWPMRTMJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@H]5[C@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.